

# Application Notes and Protocols: Development of Fulvene-Containing Frustrated Lewis Pairs

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## Compound of Interest

Compound Name: Fulvene

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## Introduction

Frustrated Lewis Pairs (FLPs) are sterically encumbered Lewis acid and Lewis base pairs that, unable to form a classical adduct, exhibit unique reactivity towards small molecules.<sup>[1]</sup> This principle has led to significant advancements in metal-free catalysis, including hydrogenation, CO<sub>2</sub> reduction, and C-H activation.<sup>[2][3][4]</sup> A novel development in this field is the incorporation of **fulvene** derivatives as integral components of the FLP system. **Fulvenes** are attractive candidates due to their unique electronic and steric properties, which can be readily tuned by substitution at the exocyclic carbon atom.<sup>[2]</sup> This document provides detailed application notes and experimental protocols for the synthesis and reactivity of **fulvene**-containing FLPs, focusing on systems where 6-dimethylaminopenta**fulvene** serves as a carbon-based Lewis base.

## I. Synthesis of a Fulvene-Based Frustrated Lewis Pair System

This section details the preparation of the precursors and the formation of the FLP system composed of 6-dimethylaminopenta**fulvene** (as the Lewis base) and various organoboranes (as the Lewis acids).

## A. Synthesis of 6-Dimethylaminopentafulvene (Lewis Base)

The synthesis of 6-dimethylaminopentafulvene is a well-established procedure and can be achieved through the condensation of cyclopentadiene with a suitable dimethylformamide derivative. A general, efficient catalytic method is provided below.

### Experimental Protocol: Synthesis of 6-Dimethylaminopentafulvene

- Reagents and Materials:
  - Cyclopentadiene (freshly cracked from dicyclopentadiene)
  - Dimethylformamide dimethyl acetal (DMF-DMA)
  - Pyrrolidine (catalyst)
  - Methanol (solvent)
  - 3Å Molecular Sieves
  - Standard glassware for organic synthesis
  - Inert atmosphere setup (e.g., Schlenk line)
- Procedure:
  - To a solution of freshly cracked cyclopentadiene (2.5 equivalents) in methanol, add 3Å molecular sieves (1.5 g).
  - Add dimethylformamide dimethyl acetal (1.0 equivalent) to the mixture.
  - Add a catalytic amount of pyrrolidine (10 mol%).
  - Stir the reaction mixture at room temperature overnight under an inert atmosphere.
  - Monitor the reaction progress by  $^1\text{H}$  NMR spectroscopy until completion (indicated by the disappearance of the starting materials).

- Upon completion, filter the reaction mixture to remove the molecular sieves.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the 6-dimethylaminopenta**fulvene** by vacuum distillation or column chromatography.

## B. Formation of the Fulvene/Borane Frustrated Lewis Pair

The frustrated Lewis pair is formed in situ by combining 6-dimethylaminopenta**fulvene** with a sterically demanding borane, such as  $B(C_6F_5)_3$  or other  $RB(C_6F_5)_2$  derivatives.

Experimental Protocol: In Situ Formation of the **Fulvene**-Containing FLP

- Reagents and Materials:
  - 6-Dimethylaminopenta**fulvene**
  - Tris(pentafluorophenyl)borane ( $B(C_6F_5)_3$ ) or other suitable  $RB(C_6F_5)_2$
  - Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane)
  - Inert atmosphere glovebox or Schlenk line
  - NMR tubes for in situ monitoring
- Procedure:
  - In an inert atmosphere glovebox, dissolve 6-dimethylaminopenta**fulvene** (1.0 equivalent) in the anhydrous solvent.
  - In a separate vial, dissolve the borane (1.0 equivalent) in the same solvent.
  - Slowly add the borane solution to the **fulvene** solution at room temperature with stirring.
  - The formation of the FLP can be monitored by multinuclear NMR spectroscopy ( $^1H$ ,  $^{11}B$ ,  $^{13}C$ ,  $^{19}F$  NMR). The absence of a classical adduct formation and the presence of the unquenched Lewis acid and base are indicative of FLP formation.

## II. Applications in Small Molecule Activation: Reaction with Alkynes

A key application of the 6-dimethylaminopenta**fulvene**/B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> FLP is the activation of terminal alkynes, leading to a unique C-C bond formation. This reaction proceeds via a cooperative 1,2-addition across the alkyne C≡C triple bond.

### A. Reaction of the Fulvene-FLP with Terminal Alkynes

Experimental Protocol: FLP-Mediated Addition to Phenylacetylene

- Reagents and Materials:
  - 6-Dimethylaminopenta**fulvene**
  - Tris(pentafluorophenyl)borane (B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>)
  - Phenylacetylene
  - Anhydrous toluene
  - Inert atmosphere setup
- Procedure:
  - In an inert atmosphere, prepare a stock solution of the **fulvene**-FLP by mixing equimolar amounts of 6-dimethylaminopenta**fulvene** and B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> in anhydrous toluene.
  - To this solution, add phenylacetylene (1.0 equivalent) at room temperature.
  - Stir the reaction mixture for the specified time (monitor by NMR).
  - The product, a zwitterionic species resulting from the C-C coupling, can be isolated by removal of the solvent and crystallization from a suitable solvent system (e.g., toluene/pentane).

### B. Quantitative Data

The following table summarizes the yields and key spectroscopic data for the products of the reaction between **fulvene**-FLPs and various alkynes.

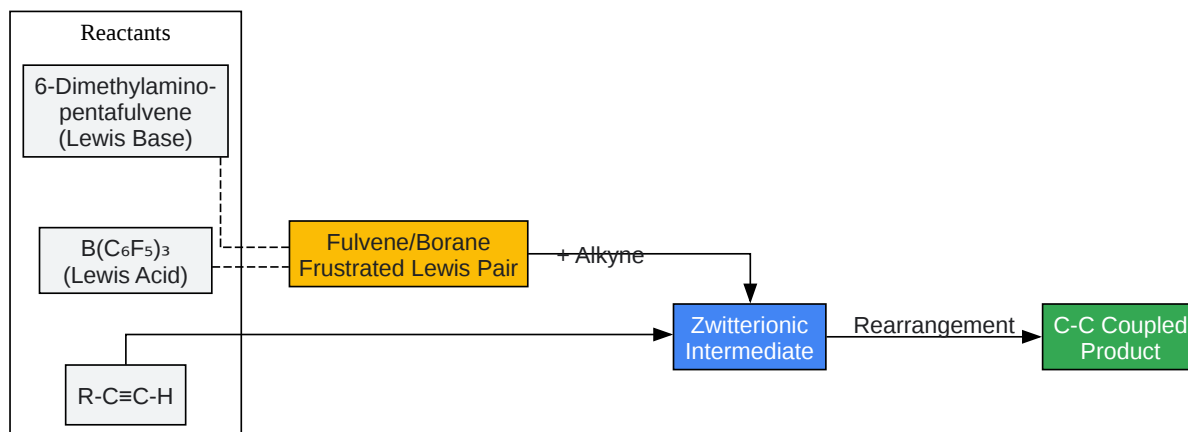
Lewis Acid (Borane)	Alkyne	Product	Yield (%)	<sup>1</sup> H NMR (δ, ppm, C <sub>5</sub> H <sub>4</sub> -fulvene)	<sup>11</sup> B NMR (δ, ppm)
HB(C <sub>6</sub> F <sub>5</sub> ) <sub>2</sub>	p-Tolylacetylene	Zwitterionic adduct	85	6.5-7.5 (m)	-10.2
B(C <sub>6</sub> F <sub>5</sub> ) <sub>3</sub>	Phenylacetylene	Zwitterionic adduct	73	6.6-7.8 (m)	-9.8
B(C <sub>6</sub> F <sub>5</sub> ) <sub>3</sub>	p-tert-Butylacetylene	Zwitterionic adduct	78	6.5-7.6 (m)	-9.9

Note: The NMR data are representative and may vary slightly based on the specific product and solvent used. The original research should be consulted for detailed characterization data.

### III. Visualization of Pathways and Workflows

#### A. Reaction Pathway Diagram

The following diagram illustrates the proposed mechanism for the reaction of the 6-dimethylaminopenta**fulvene**/B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> FLP with a terminal alkyne.

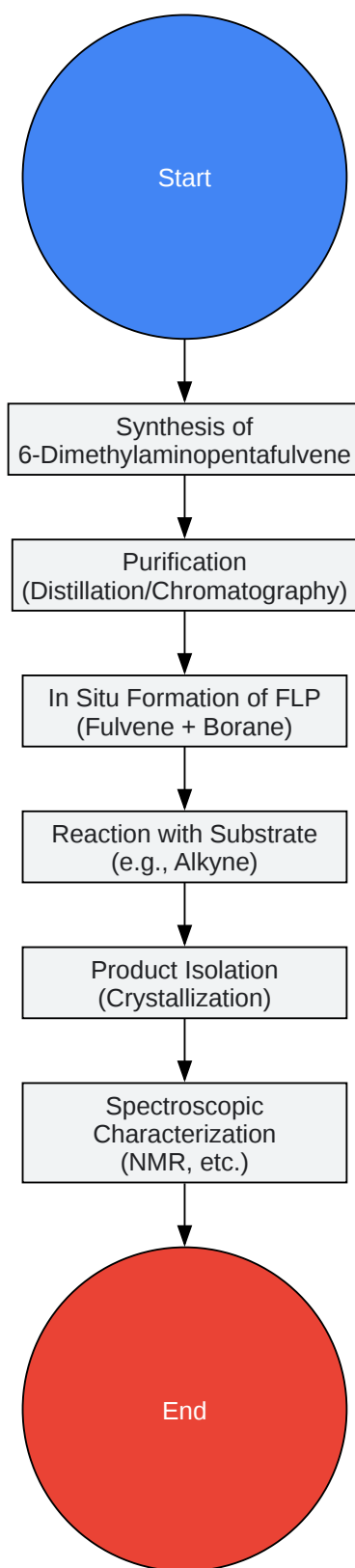


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Caption: Proposed reaction pathway for the FLP-mediated activation of a terminal alkyne.

## B. Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and application of the **fulvene**-containing FLP.



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Caption: General experimental workflow for **fulvene**-FLP synthesis and reactivity studies.

## IV. Further Developments and Outlook

The use of **fulvenes** as the Lewis base component in FLPs is a relatively recent development, with significant potential for expansion. Future research could explore:

- **Fulvene-Phosphine Lewis Bases:** The synthesis of **fulvenes** bearing phosphine substituents could lead to a new class of P/B FLPs with tunable steric and electronic properties.
- **Fulvenes as Lewis Acids:** While the current focus is on **fulvenes** as Lewis bases, appropriately substituted **fulvenes** could potentially act as Lewis acids in FLP systems.
- **Catalytic Applications:** The development of catalytic cycles based on **fulvene**-containing FLPs for various organic transformations is a promising area of investigation.<sup>[5]</sup> For instance, the FLP-catalyzed hydrosilylation and hydrogenation of **fulvenes** themselves have been reported, showcasing the potential for these systems in catalysis.<sup>[5]</sup>

The continued exploration of **fulvene**-containing FLPs is expected to provide new tools for small molecule activation and the development of novel catalytic processes.

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